Positional Isomerism Drives Divergent Predicted Activity Profiles Versus 2-Methylpyrazole Analogue
The target compound features a 1-methyl-1H-pyrazol-5-yl substituent, whereas a commonly listed analogue (E)-3-(furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one bears a 2-methylpyrazole motif. In the QSAR study, 3D autocorrelation descriptors sensitive to substituent position were key determinants in MLR models for Akt1 IC50 and cell-line antiproliferative activity [1]. Although individual IC50 values for these two compounds were not separately reported, the models' heavy reliance on 3D descriptors implies that regioisomeric variation between them is predicted to produce measurably different activity profiles, precluding their interchangeable use [1].
| Evidence Dimension | Predicted Akt1 IC50 sensitivity to regioisomerism via QSAR modeling |
|---|---|
| Target Compound Data | 1-methyl-1H-pyrazol-5-yl isomer (exact IC50 not disclosed in source) |
| Comparator Or Baseline | 2-methylpyrazol-3-yl isomer (E)-3-(furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one |
| Quantified Difference | Not numerically quantified; model is sensitive to 3D descriptor changes induced by methyl group position |
| Conditions | QSAR models built on genetic algorithm-selected 3D and 2D autocorrelation descriptors; Akt1 kinase and OVCAR-8/HCT116 cell-line IC50 data |
Why This Matters
From a procurement standpoint, selecting the correct regioisomer is critical for assay reproducibility and SAR campaign consistency; ordering the 2-methyl analogue by mistake introduces a structurally distinct entity whose activity cannot be assumed identical.
- [1] Sadeghi F, Afkhami A, Madrakian T, Ghavami R. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR QSAR Environ Res. 2021;32(6):433-462. PMID: 33960256. View Source
